molecular formula C12H10OS B1597118 4-Phenoxythiophenol CAS No. 38778-05-1

4-Phenoxythiophenol

Cat. No. B1597118
M. Wt: 202.27 g/mol
InChI Key: VUFOTXYLUWEYFC-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

A solution of sodium thiomethoxide (25 g) and 4-bromodiphenyl ether (25 g) in N,N-dimethylformamide (DMF) (150 ml) was refluxed overnight. The mixture was cooled and added to dilute aqueous sodium hydroxide. The water layer was washed with ether to remove by-products and acidified with hydrochloric acid. The product, 4-(phenoxy)thiophenol, was extracted with ether, and the ether layer dried and evaporated to give 4-(phenoxy)thiophenol (19-20 g) as a red oil. This material can be used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S-:2].[Na+].[CH:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>CN(C)C=O>[O:10]([C:11]1[CH:16]=[CH:15][C:14]([SH:2])=[CH:13][CH:12]=1)[C:7]1[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
The water layer was washed with ether
CUSTOM
Type
CUSTOM
Details
to remove by-products
EXTRACTION
Type
EXTRACTION
Details
The product, 4-(phenoxy)thiophenol, was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 (± 0.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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